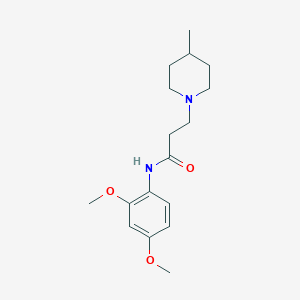![molecular formula C18H26N2O4S B249074 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine, also known as MSOP, is a chemical compound that has been widely used in scientific research. MSOP is a potent and selective inhibitor of the transient receptor potential melastatin type 8 (TRPM8) channel, which is involved in various physiological processes such as cold sensation, pain, and inflammation.
Wirkmechanismus
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine is a potent and selective inhibitor of TRPM8 channels. TRPM8 channels are activated by cold temperatures and cooling agents such as menthol. Activation of TRPM8 channels leads to the influx of calcium ions into cells, which can trigger various physiological responses such as pain and inflammation. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine inhibits TRPM8 channels by binding to a specific site on the channel protein, thereby blocking the influx of calcium ions into cells.
Biochemical and Physiological Effects
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine inhibits TRPM8 currents in a dose-dependent manner and blocks the cold-induced activation of TRPM8 channels. In vivo studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine can reduce cold hypersensitivity and mechanical allodynia in animal models of neuropathic pain. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has also been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has several advantages for lab experiments. It is a potent and selective inhibitor of TRPM8 channels, which makes it a valuable tool for studying the function and regulation of these channels. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to the use of 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine in lab experiments. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine can also have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For the use of 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine in scientific research include the development of more potent and selective inhibitors of TRPM8 channels, and the investigation of the role of TRPM8 channels in other physiological processes.
Synthesemethoden
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine can be synthesized through a multistep process starting from p-anisidine. The first step involves the reaction of p-anisidine with chlorosulfonic acid to form p-anisidine-4-sulfonic acid. This intermediate is then reacted with piperidine-1-carboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with 4-methoxyphenyl isocyanate to form 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has been widely used in scientific research to study the function and regulation of TRPM8 channels. TRPM8 channels are involved in various physiological processes such as cold sensation, pain, and inflammation. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has been shown to inhibit TRPM8 currents in a dose-dependent manner and to block the cold-induced activation of TRPM8 channels. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has also been used to study the role of TRPM8 channels in cancer, as TRPM8 channels are overexpressed in various types of cancer cells.
Eigenschaften
Produktname |
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine |
|---|---|
Molekularformel |
C18H26N2O4S |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)20-13-5-6-15(14-20)18(21)19-11-3-2-4-12-19/h7-10,15H,2-6,11-14H2,1H3 |
InChI-Schlüssel |
UUNFVSXAFMNDJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)

![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)

![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)

![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249009.png)
![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)
![(2-Fluoro-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B249013.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)